2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate
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Overview
Description
2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The thiazole ring is known for its presence in various biologically active molecules, while the pyridine ring is a common scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another approach is the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, making it a potential antimicrobial agent . Additionally, it can interfere with the function of certain proteins involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its specific combination of thiazole and pyridine rings. Similar compounds include:
Thiazolo[4,5-b]pyridines: These compounds also combine thiazole and pyridine rings but differ in the position of the annulation.
Thiazolo[3,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different biological activities. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77447-13-3 |
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Molecular Formula |
C14H12ClNO5S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-methoxy-3-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C14H12NOS.ClHO4/c1-16-14-13(11-7-3-2-4-8-11)15-10-6-5-9-12(15)17-14;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WTIKTSOBGCTEOS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C([N+]2=CC=CC=C2S1)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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